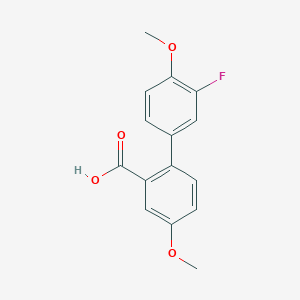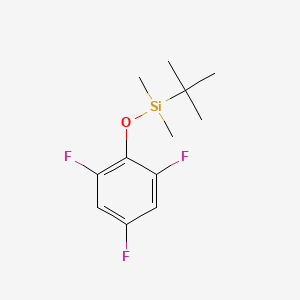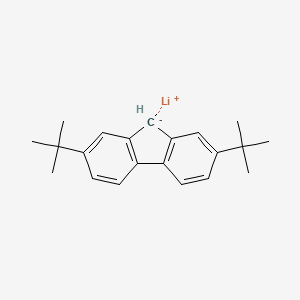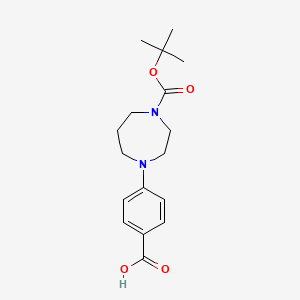
H-L-Sec(DMNB)-OH*TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-L-Sec(DMNB)-OH*TFA is a novel chemical compound that has recently been studied in both the laboratory and clinical settings. It is a derivative of the naturally occurring compound, secalonic acid, and is composed of a hydroxyl group and a trifluoroacetyl group attached to the secalonic acid backbone. The compound has been found to possess a variety of biochemical and physiological effects, and has been studied in a variety of laboratory experiments and clinical trials.
Wissenschaftliche Forschungsanwendungen
H-L-Sec(DMNB)-OH*TFA has been studied in a variety of laboratory experiments and clinical trials. In laboratory experiments, the compound has been used to study the effects of secalonic acid derivatives on the activity of enzymes, such as proteases and phosphatases. In clinical trials, the compound has been studied for its potential therapeutic effects on a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.
Wirkmechanismus
H-L-Sec(DMNB)-OH*TFA has been found to possess a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. The compound has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. The exact mechanism by which H-L-Sec(DMNB)-OH*TFA exerts its effects is not yet fully understood, but it is believed to involve the inhibition of enzyme activity, as well as the modulation of signal transduction pathways.
Biochemical and Physiological Effects
H-L-Sec(DMNB)-OH*TFA has been found to possess a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. In addition, the compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. The compound has also been shown to possess neuroprotective effects, as well as the potential to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
H-L-Sec(DMNB)-OH*TFA is a novel compound that has been studied in a variety of laboratory experiments and clinical trials. One of the advantages of using H-L-Sec(DMNB)-OH*TFA in laboratory experiments is that the compound is relatively stable and can be synthesized in a variety of ways. In addition, the compound has been found to possess a variety of biochemical and physiological effects, making it an ideal compound for studying the effects of secalonic acid derivatives on enzyme activity and signal transduction pathways. However, the compound can be difficult to synthesize in large quantities and may be toxic in high concentrations.
Zukünftige Richtungen
The potential applications of H-L-Sec(DMNB)-OH*TFA are still being explored. Future research should focus on the synthesis of the compound in larger quantities, as well as further studies of its biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential therapeutic applications of the compound, such as its potential to modulate the immune system and its potential to inhibit the growth of cancer cells. Finally, further research should be conducted to explore the potential for the compound to be used as an adjuvant therapy for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease.
Synthesemethoden
H-L-Sec(DMNB)-OH*TFA is synthesized from secalonic acid, which is a naturally occurring compound found in a variety of plant species. The secalonic acid backbone is modified by the addition of a hydroxyl group and a trifluoroacetyl group. The compound can then be synthesized through a variety of chemical reactions, including the reaction of secalonic acid with a hydroxyl-containing compound, such as methanol or ethanol. The reaction is then followed by the addition of trifluoroacetic anhydride, which results in the formation of H-L-Sec(DMNB)-OH*TFA.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6Se.C2HF3O2/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2;3-2(4,5)1(6)7/h3-4,8H,5-6,13H2,1-2H3,(H,15,16);(H,6,7)/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNGLAJWNQNGMJ-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C[Se]CC(C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C[Se]C[C@@H](C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O8Se |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)


![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)






